molecular formula C21H14F4N2O3 B12378529 Kyoto probe 1

Kyoto probe 1

Cat. No.: B12378529
M. Wt: 418.3 g/mol
InChI Key: ADFLZJALCLDWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kyoto probe 1 is a small-molecule fluorescent probe specifically designed to label human pluripotent stem cells. It is particularly useful in distinguishing between human embryonic stem cells and induced pluripotent stem cells from their differentiated counterparts. This compound has gained significant attention due to its ability to selectively label undifferentiated cells, making it a valuable tool in stem cell research and therapy .

Preparation Methods

The synthesis of Kyoto probe 1 involves several steps, starting with the preparation of the core xanthene structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Kyoto probe 1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original xanthene structure with modified functional groups.

Scientific Research Applications

Kyoto probe 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Kyoto probe 1 involves its selective uptake and retention by undifferentiated pluripotent stem cells. This selectivity is primarily due to the distinct expression patterns of ATP-binding cassette transporters in these cells. In undifferentiated cells, the expression of transporters such as ABCB1 and ABCG2 is repressed, allowing the probe to accumulate within the cells. In contrast, differentiated cells express these transporters, which actively efflux the probe, preventing its accumulation .

Comparison with Similar Compounds

Kyoto probe 1 is unique in its ability to selectively label human pluripotent stem cells. Similar compounds include:

This compound offers advantages over these markers due to its ease of use, chemical stability, and ability to be used in live cell imaging without the need for genetic modification or antibody staining.

Properties

Molecular Formula

C21H14F4N2O3

Molecular Weight

418.3 g/mol

IUPAC Name

[6-amino-9-(4-fluorophenyl)xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7)

InChI Key

ADFLZJALCLDWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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